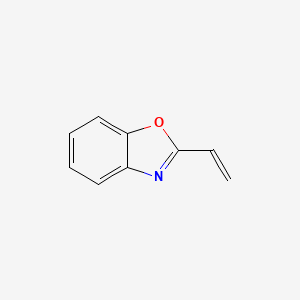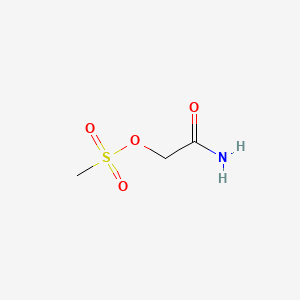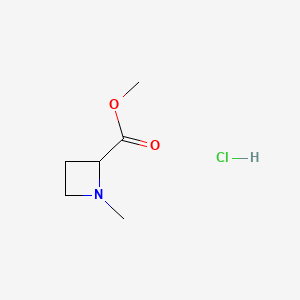
2-Ethenyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an ethenyl group attached at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with an aldehyde through oxidative cyclization of imine intermediates . Another common method includes the coupling of 2-aminophenols with carboxylic acid derivatives at high temperatures under strongly acidic conditions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of SrCO3 as a catalyst in a solvent-free grindstone method has been reported to produce high yields of benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the ethenyl group can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: TBHP, photocatalysts, blue LED light.
Reduction: Sodium borohydride, methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives.
Scientific Research Applications
2-Ethenyl-1,3-benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethenyl-1,3-benzoxazole involves its interaction with various molecular targets. For instance, it can inhibit photosynthetic electron transport in chloroplasts by binding to the donor side of photosystem II . In medicinal applications, it targets enzymes such as DNA topoisomerases and protein kinases, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)ethenyl-1,3-benzoxazole
- 2-(2,3-Dihydro-1-benzofuran-5-yl)ethenyl-1,3-benzoxazole
- 2-(4-Methylsulfanylphenyl)ethenyl-1,3-benzoxazole
Comparison: Compared to its analogs, 2-Ethenyl-1,3-benzoxazole exhibits unique properties such as higher activity against certain mycobacterial strains and more effective inhibition of photosynthetic electron transport . Its structural features allow for versatile functionalization, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63359-54-6 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-ethenyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2 |
InChI Key |
FDRCIXUKBBBOPH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)

![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)


![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
